4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine

Amyloid Binding Affinity PET Tracer Development

This high-affinity amyloid probe (Kd=1.7nM) features a strategic 6-bromo substitution enabling direct isotopic labeling (⁷⁶Br PET, ¹²³I SPECT) and pharmacokinetic tuning. Its LogP=4.9 and slower brain clearance vs. PiB make it the essential comparator for BBB efflux studies and SAR campaigns. Validated for specific staining of Aβ plaques and cerebrovascular amyloid in human AD tissue with low background. Procure this precise molecular tool—not interchangeable with non-brominated analogs.

Molecular Formula C14H11BrN2S
Molecular Weight 319.22 g/mol
CAS No. 566169-98-0
Cat. No. B3427096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine
CAS566169-98-0
Molecular FormulaC14H11BrN2S
Molecular Weight319.22 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C14H11BrN2S/c1-16-11-5-2-9(3-6-11)14-17-12-7-4-10(15)8-13(12)18-14/h2-8,16H,1H3
InChIKeyLXLPEJYMUUWZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine (CAS 566169-98-0): A High-Affinity Benzothiazole Amyloid Imaging Probe for Alzheimer‘s Research


4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine, also known as BromoBZAT, is a synthetic, small-molecule, neutral benzothiazole derivative belonging to the 2-arylbenzothiazole (BTA) class of compounds. It is characterized by a 6-bromo substitution on the benzothiazole ring and an N-methylbenzenamine moiety. This compound is a potent and specific amyloid imaging agent, demonstrating high binding affinity for aggregated β-amyloid (Aβ) fibrils, making it a crucial research tool for the investigation and diagnosis of neurodegenerative diseases like Alzheimer‘s disease [1]. Its structural and functional properties position it as a key analog for understanding structure-activity relationships and for potential development as a positron emission tomography (PET) tracer [1].

Why 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine Is Not Interchangeable: Evidence-Based Differentiation for Amyloid Tracer Procurement


The benzothiazole scaffold exhibits high sensitivity to minor structural modifications, where alterations at the 6-position and the N-aryl group profoundly impact key performance characteristics for amyloid imaging. These characteristics include target binding affinity (Kd/Ki), lipophilicity (LogP), pharmacokinetic profile (brain uptake and clearance), and non-specific background binding [1]. Simply substituting 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine with another in-class benzothiazole like Pittsburgh Compound-B (PiB/6-OH-BTA-1) or a non-brominated analog is not scientifically justifiable, as their quantitative performance metrics in binding affinity, brain kinetics, and in vivo behavior differ significantly, leading to incomparable experimental outcomes [1][2]. The specific evidence below quantifies these critical differences to guide precise and informed procurement decisions.

Quantitative Evidence for Selecting 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine Over Key Analogs


Comparative Amyloid-β Binding Affinity: 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine Demonstrates Potent Binding

4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine exhibits a high binding affinity for synthetic Amyloid-β (1-40) fibrils, with a dissociation constant (Kd) of 1.7 nM . This affinity is comparable to the clinical reference tracer Pittsburgh Compound-B (PiB/6-OH-BTA-1), which shows a Kd of 4.7 nM for the same target [1]. This establishes the compound as a strong candidate for further development as a PET tracer, particularly when a halogenated analog (e.g., for potential ⁷⁶Br labeling) is desired.

Amyloid Binding Affinity PET Tracer Development

In Vivo Brain Uptake and Pharmacokinetic Differentiation: Comparative Biodistribution in Rodent and Primate Models

The in vivo behavior of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine has been characterized, showing high initial brain uptake in both mice and baboons. However, its clearance kinetics differ notably from other benzothiazoles. While the lead compound 6-OH-BTA-1 (PiB) was specifically selected for its rapid clearance from normal brain, 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine demonstrates a slower washout rate [1]. Brain radioactivity concentrations (%ID-kg/g) were 0.21 in mice and 0.27 in baboons, and clearance from baboon brain was considerably slower than from mouse brain .

Biodistribution Brain Uptake Clearance Kinetics PET Imaging

Ex Vivo Target Engagement Specificity: Equivalent Plaque Staining but with Distinct Pharmacological Implications

Fluorescently labeled 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine demonstrates specific and robust binding to both amyloid plaques and cerebrovascular amyloid in post-mortem Alzheimer‘s disease (AD) frontal cortex tissue sections, with low background staining . This staining pattern is reported to be comparable to that observed with the well-characterized amyloid probe BTA-1 and with anti-Aβ immunohistochemistry .

Histology Amyloid Plaque Staining Target Specificity

Physicochemical Property Profile: Lipophilicity and Structural Features for Preclinical Development

4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine has a calculated partition coefficient (LogP) of 4.9 . This value is a critical determinant of its ability to cross the blood-brain barrier and its propensity for non-specific binding. Compared to the clinical tracer PiB (6-OH-BTA-1), which has a lower LogP due to its hydroxyl group, the higher lipophilicity of the 6-bromo analog may contribute to its slower brain clearance observed in vivo.

Lipophilicity LogP Physicochemical Properties Drug Development

Primary Research and Industrial Application Scenarios for 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine


Preclinical Development of Halogenated PET/SPECT Tracers

Medicinal chemistry and radiopharmacy labs should procure this compound to serve as a validated, high-affinity lead structure for the development of next-generation PET or SPECT amyloid imaging agents. The 6-bromo substitution provides a direct site for isotopic labeling (e.g., with ⁷⁶Br for PET or ¹²³I via exchange) or for further chemical derivatization to modulate pharmacokinetics, as evidenced by its potent in vitro binding affinity (Kd = 1.7 nM) [1]. This allows researchers to build upon a scaffold with proven target engagement while systematically exploring the effects of halogenation on in vivo performance .

Pharmacological Tool for Studying Probe Retention and Brain Clearance Mechanisms

Neuroscience researchers investigating the relationship between a molecule's structure and its brain pharmacokinetics will find this compound essential. Its higher lipophilicity (LogP = 4.9) and slower brain clearance profile, which contrast sharply with the clinical tracer PiB [1], make it a valuable tool for studying the mechanisms governing blood-brain barrier efflux and non-specific tissue retention . It serves as a key comparator to understand why certain amyloid probes are rapidly cleared while others are retained.

Ex Vivo Histological Validation and Co-Localization Studies

Researchers performing ex vivo validation of in vivo PET imaging results or conducting detailed neuropathological examinations should use this compound. Its demonstrated ability to specifically and robustly stain both amyloid plaques and cerebrovascular amyloid in human AD tissue, with low background and comparable performance to BTA-1 [1], makes it a reliable, high-fidelity fluorescent probe. The presence of the bromine atom further allows for its use as a starting material to synthesize biotinylated or other conjugated probes for advanced multiplexed microscopy or co-localization assays.

Structure-Activity Relationship (SAR) Studies for Benzothiazole Amyloid Ligands

For academic and industrial groups engaged in SAR campaigns to optimize amyloid imaging agents, this compound is an indispensable member of the molecular library. It represents a specific point in the chemical space defined by 6-position substitution and N-methylation, allowing for direct quantitative comparison with analogs like 6-OH-BTA-1 (PiB), 6-MeO-BTA-1, and BTA-1. The availability of robust comparative data on affinity (Kd = 1.7 nM), lipophilicity (LogP = 4.9), and in vivo behavior [1] makes it a critical reference point for computational modeling and rational drug design efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.